molecular formula C24H25NO4 B14094483 2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14094483
M. Wt: 391.5 g/mol
InChI Key: MRQKGYDTCHGIAV-UHFFFAOYSA-N
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Description

2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a chromeno-pyrrole fused ring system, which is known for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common method is the condensation of 4-(pentyloxy)benzaldehyde with 2-ethyl-3-hydroxy-1H-pyrrole-1,2-dione under acidic conditions. This reaction forms the chromeno-pyrrole core structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized by using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

    Pathways Involved: It can modulate the NF-κB signaling pathway, which is crucial in regulating the immune response and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-1-[4-(methoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-Ethyl-1-[4-(ethoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the pentyloxy group, which can influence its lipophilicity and, consequently, its biological activity. This structural feature can enhance its ability to interact with lipid membranes and improve its bioavailability compared to similar compounds with shorter alkoxy groups .

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

2-ethyl-1-(4-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H25NO4/c1-3-5-8-15-28-17-13-11-16(12-14-17)21-20-22(26)18-9-6-7-10-19(18)29-23(20)24(27)25(21)4-2/h6-7,9-14,21H,3-5,8,15H2,1-2H3

InChI Key

MRQKGYDTCHGIAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC)OC4=CC=CC=C4C3=O

Origin of Product

United States

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